2-phenylhistamine dihydrochloride molecular structure and chemical properties
2-phenylhistamine dihydrochloride molecular structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylhistamine dihydrochloride is a synthetic derivative of histamine, an essential biogenic amine involved in a wide range of physiological and pathological processes. As a member of the 2-substituted histamine family, this compound has garnered significant interest within the scientific community for its specific pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and pharmacological profile of 2-phenylhistamine dihydrochloride, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
2-Phenylhistamine dihydrochloride is characterized by the presence of a phenyl group at the 2-position of the imidazole ring of the histamine molecule. This structural modification significantly influences its interaction with biological targets. The compound is typically supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous solutions.
Table 1: Physicochemical Properties of 2-Phenylhistamine Dihydrochloride
| Property | Value | Source/Reference |
| IUPAC Name | 2-(2-Phenyl-1H-imidazol-4-yl)ethanamine dihydrochloride | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂N₃ | Calculated |
| Molecular Weight | 260.17 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in water due to the dihydrochloride salt form. Solubility in organic solvents may vary. | [2] |
| Stability | The dihydrochloride salt is more stable than the free base. Solutions should be prepared fresh. Long-term stability in solution, especially at room temperature, may be limited. | [3][4] |
Synthesis and Purification
The synthesis of 2-phenylhistamine and its derivatives can be achieved through various synthetic routes. One modern and efficient method involves a microwave-promoted Suzuki coupling reaction. This approach offers advantages in terms of reaction time and yield compared to more traditional condensation methods[5].
Experimental Protocol: Microwave-Promoted Suzuki Coupling for 2-Phenylhistamine
This protocol is adapted from a general procedure for the synthesis of substituted 2-phenylhistamines[5].
Step 1: Preparation of N-tert-butoxycarbonyl-2-iodohistamine (Starting Material)
This intermediate can be synthesized from histamine through a multi-step process involving protection of the amino group followed by iodination of the imidazole ring.
Step 2: Suzuki Coupling Reaction
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In a microwave-safe reaction vessel, dissolve N-tert-butoxycarbonyl-2-iodohistamine (1 equivalent) in dimethoxyethane (DME).
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Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (5 mol%).
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Sparge the solution with nitrogen for 30 minutes.
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Add phenylboronic acid (3 equivalents) and an aqueous solution of sodium carbonate (2M).
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Seal the vessel and heat the reaction mixture in a microwave reactor at 110°C for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Deprotection and Salt Formation
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Upon completion of the coupling reaction, add a 4N solution of hydrochloric acid in dioxane to the reaction mixture.
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Continue heating in the microwave reactor for an additional 30 minutes to remove the Boc protecting group.
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Cool the reaction mixture and purify the crude product by column chromatography to isolate 2-phenylhistamine.
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To obtain the dihydrochloride salt, dissolve the purified 2-phenylhistamine free base in a suitable solvent (e.g., isopropanol) and treat with an excess of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl).
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The resulting precipitate, 2-phenylhistamine dihydrochloride, can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Workflow for the synthesis of 2-phenylhistamine dihydrochloride.
Pharmacological Profile
2-Phenylhistamine and its derivatives are recognized as potent agonists of the histamine H1 receptor[5][6]. The phenyl substitution at the 2-position of the imidazole ring is a key structural feature that confers this activity.
Mechanism of Action
2-Phenylhistamine exerts its biological effects by binding to and activating histamine H1 receptors. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.
Caption: Signaling pathway of the histamine H1 receptor activated by 2-phenylhistamine.
Receptor Binding and Selectivity
Studies have shown that 2-phenylhistamine acts as a moderate agonist at H1 receptors. In radioligand binding assays, it displaces the specific binding of [³H]-mepyramine, a known H1 antagonist. The binding affinity of 2-phenylhistamine for the H1 receptor has been determined, with a reported pKi value of 5.76 in vascular tissue and 5.57 in cardiac tissue[5].
While specific selectivity data for the unsubstituted 2-phenylhistamine across all histamine receptor subtypes (H1, H2, H3, H4) is not extensively documented in a single source, studies on related substituted 2-phenylhistamines have demonstrated high selectivity for the H1 receptor over other subtypes[7]. For instance, 2-(3-(trifluoromethyl)phenyl)histamine shows a selectivity of over 2000-fold for H1 versus H2 receptors[7]. This high selectivity makes 2-phenylhistamine and its analogs valuable tools for selectively studying H1 receptor-mediated functions.
Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
Safety Precautions:
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Always handle 2-phenylhistamine dihydrochloride in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes[8]. In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.
Storage Conditions:
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Store the compound in a tightly sealed container in a cool, dry, and dark place.
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For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
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Protect from light and moisture.
Conclusion
2-Phenylhistamine dihydrochloride is a valuable pharmacological tool for the investigation of histamine H1 receptor function. Its specific agonist activity, coupled with the high selectivity of its derivatives, makes it an important compound for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery. This technical guide has provided a detailed overview of its molecular structure, chemical properties, synthesis, and pharmacological profile, offering a solid foundation for its application in scientific research.
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